![molecular formula C12H18FN B13244161 2-fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline](/img/structure/B13244161.png)
2-fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline is an organic compound with the molecular formula C12H18FN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom and a methyl group, and the nitrogen atom is bonded to a 3-methylbutan-2-yl group. This compound is used primarily in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline typically involves the following steps:
Nitration: The starting material, 2-fluoro-5-methylaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Alkylation: The amine group is alkylated with 3-methylbutan-2-yl chloride under basic conditions to yield the final product.
Industrial Production Methods
the general approach involves large-scale nitration, reduction, and alkylation processes, often using continuous flow reactors to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine or methyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Parent amine and other reduced forms.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
Scientific Research Applications
2-fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline is an organic compound with a molecular weight of approximately 195.28 g/mol . It consists of a fluorine substituent at the second position and a methyl group at the fifth position on the aniline ring, with a branched alkyl chain attached to the aniline nitrogen.
Scientific Research Applications
This compound is used in several scientific fields, including chemistry and agriculture. Its applications stem from its unique structural features. The presence of a fluorine atom can enhance binding affinity and selectivity for biological targets through strong hydrogen bonds and van der Waals interactions. The branched alkyl group introduces steric hindrance, which can influence the compound's reactivity, stability, and activity towards target biomolecules.
Chemical Research
This compound serves as a building block in synthetic organic chemistry for creating more complex molecules.
Agrochemicals
Due to its chemical properties, This compound has potential applications in the field of agricultural chemistry.
Pharmaceuticals
This compound also has potential applications in the pharmaceutical field.
Related Compounds
Several compounds share structural similarities with This compound, each exhibiting unique characteristics:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
4-Fluoro-N-(3-methylbutan-2-yl)aniline | Fluorine at 4-position | Different substitution position affecting reactivity |
3,4-Difluoro-N-(3-methylbutan-2-yl)aniline | Two fluorine atoms at 3 and 4 positions | Enhanced electronic properties due to dual fluorination |
3-Fluoro-5-methyl-N-(pentan-3-yl)aniline | Fluorine at 3-position, pentan-3-yl group | Different alkyl chain affecting lipophilicity |
Mechanism of Action
The mechanism of action of 2-fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the alkyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methylaniline: A simpler derivative without the 3-methylbutan-2-yl group.
5-Fluoro-2-methylaniline: Another similar compound with a different substitution pattern on the benzene ring
Uniqueness
2-Fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline is unique due to the presence of both a fluorine atom and a bulky alkyl group, which can significantly influence its chemical reactivity and biological activity. This combination of substituents is not commonly found in other aniline derivatives, making it a valuable compound for specialized research applications .
Biological Activity
2-Fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline is a synthetic organic compound characterized by its unique molecular structure, which includes a fluorine atom and a bulky alkyl substituent. This compound has garnered attention in pharmaceutical research due to its potential biological activity, particularly in enzyme inhibition and receptor interaction.
- Molecular Formula : C12H18FN
- Molecular Weight : 195.276 g/mol
- CAS Number : Not specified in available data.
Biological Activity Overview
Research indicates that this compound exhibits interactions with specific enzymes and receptors, suggesting potential applications in drug development. The presence of the fluorine atom and the bulky 3-methylbutan-2-yl group may enhance its binding affinity, thereby influencing its pharmacodynamics and pharmacokinetics.
Interaction Studies
Studies have focused on the compound's binding mechanisms with biological targets. The structural features, such as the fluorine atom, play a significant role in its effectiveness as a therapeutic agent. Preliminary investigations suggest that this compound could act as an inhibitor for various kinases, including those involved in cellular signaling pathways.
Enzyme Inhibition
A notable study investigated the inhibitory effects of similar compounds on mitogen-activated protein kinases (MAPKs), which are crucial for cellular signaling. The findings indicated that structural modifications could shift selectivity among different MAPK targets, highlighting the importance of substitution patterns in determining biological activity. Although specific data for this compound was not detailed, it is inferred that similar mechanisms may apply due to its structural characteristics .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that the combination of a fluorine atom with a bulky substituent significantly influences chemical reactivity and biological activity. For instance, variations in the substitution pattern on the aromatic ring can lead to substantial changes in inhibitory potency against specific enzymes .
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Fluoro-5-methylaniline | Lacks bulky group | Simpler structure; less steric hindrance |
5-Fluoro-2-methylaniline | Different substitution pattern | Varies in reactivity due to position of fluorine |
3-Fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline | Fluorine at a different position | Alters binding properties compared to original |
Potential Applications
The unique properties of this compound make it a candidate for further research in drug development. Its potential applications could include:
- Development of selective kinase inhibitors.
- Exploration as a therapeutic agent targeting specific signaling pathways.
Properties
Molecular Formula |
C12H18FN |
---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
2-fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline |
InChI |
InChI=1S/C12H18FN/c1-8(2)10(4)14-12-7-9(3)5-6-11(12)13/h5-8,10,14H,1-4H3 |
InChI Key |
SKJGYPIHVKIMIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.